molecular formula C13H19NO B270481 2-methyl-N-(2-methylphenyl)pentanamide

2-methyl-N-(2-methylphenyl)pentanamide

Cat. No.: B270481
M. Wt: 205.3 g/mol
InChI Key: UMLGEZCCDMFEJJ-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylphenyl)pentanamide is an organic compound belonging to the class of substituted pentanamides. Its structure comprises a pentanamide backbone with a methyl group at the second carbon of the pentanoyl chain and an N-linked 2-methylphenyl substituent. This compound shares structural homology with several bioactive amides, including anthelmintic, antimicrobial, and psychoactive derivatives. The 2-methylphenyl group may influence lipophilicity and steric interactions, impacting bioavailability and target binding .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-4-7-11(3)13(15)14-12-9-6-5-8-10(12)2/h5-6,8-9,11H,4,7H2,1-3H3,(H,14,15)

InChI Key

UMLGEZCCDMFEJJ-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, leading to varied biological and pharmacokinetic profiles (Table 1).

Table 1: Structural and Functional Comparison of Pentanamide Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings References
2-Methyl-N-(2-methylphenyl)pentanamide 2-methylphenyl (N-linked) C₁₃H₁₉NO 205.30 Not reported Inferred moderate lipophilicity due to methyl groups.
N-(4-Methoxyphenyl)pentanamide 4-methoxyphenyl (N-linked) C₁₂H₁₇NO₂ 207.27 Anthelmintic Comparable efficacy to albendazole; lower cytotoxicity in human cell lines.
N-(2-Phenylethyl)pentanamide 2-phenylethyl (N-linked) C₁₃H₁₉NO 205.30 Antimicrobial (natural) Isolated from Chryseobacterium spp.; potential for natural product development.
2-Methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pentanamide Thiazolylsulfamoylphenyl (N-linked) C₁₅H₁₉N₃O₃S₂ 353.46 Not reported Sulfonamide group may enhance binding to enzymatic targets.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide Phenylpiperidinyl (N-linked) C₂₄H₃₂N₂O 364.50 Psychoactive Structural similarity to fentanyl derivatives; potential opioid activity.
Physicochemical and Pharmacokinetic Profiles

Table 2: Drug-Likeness and Toxicity Data

Compound Name Cytotoxicity (IC₅₀, µM) Lipinski’s Rule Compliance Topological Polar Surface Area (Ų) Key Pharmacokinetic Traits References
N-(4-Methoxyphenyl)pentanamide >100 (human cells) No violations 38.3 High gastrointestinal absorption; BBB permeability unlikely.
This compound Not reported Predicted compliant ~40 (estimated) Moderate lipophilicity (logP ~3.2).
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide Not reported 1 violation (MW > 500) 32.7 High bioavailability in rodent models.
  • N-(4-Methoxyphenyl)pentanamide : Excellent drug-likeness with Ghose, Veber, and Muegge filter compliance, suggesting oral bioavailability .
  • Psychoactive pentanamide () : Higher molecular weight (364.5 g/mol) may limit blood-brain barrier penetration despite structural similarities to fentanyl .

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